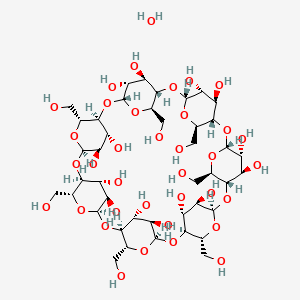
beta-Cyclodextrin hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Cyclodextrin hydrate is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. It forms a truncated cone shape with a hydrophobic interior and a hydrophilic exterior, making it suitable for forming inclusion complexes with various guest molecules . This compound is widely used in pharmaceutical and food formulations due to its ability to enhance the solubility and stability of hydrophobic compounds .
准备方法
Beta-Cyclodextrin hydrate is typically prepared through the enzymatic treatment of starch. The process involves the use of cyclodextrin glycosyltransferase (CGTase) along with alpha-amylase. Initially, starch is liquefied either by heat treatment or using alpha-amylase, followed by the addition of CGTase for enzymatic conversion . Industrial production methods often involve crosslinking beta-Cyclodextrin with bifunctional linkers or immobilizing it on other polymers to enhance its adsorption capacity and ability to form inclusion complexes .
化学反应分析
Beta-Cyclodextrin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include epichlorohydrin for cross-linking in an alkaline medium . The compound can form water-soluble complexes with dansyl chloride for fluorescent labeling of proteins . Major products formed from these reactions include polymeric structures and water-soluble complexes.
科学研究应用
Beta-Cyclodextrin hydrate has numerous scientific research applications across various fields:
作用机制
The mechanism of action of beta-Cyclodextrin hydrate involves the formation of inclusion complexes with guest molecules. The hydrophobic interior of the cyclodextrin cavity allows it to encapsulate hydrophobic molecules, protecting them from environmental conditions and controlling their release . The driving forces for complex formation include hydrophobic interactions, hydrogen bonds, van der Waals interactions, and dipole-dipole interactions .
相似化合物的比较
Beta-Cyclodextrin hydrate is compared with other cyclodextrins such as alpha-Cyclodextrin and gamma-Cyclodextrin. While alpha-Cyclodextrin has six glucose units and gamma-Cyclodextrin has eight, beta-Cyclodextrin has seven, making it unique in terms of cavity size and solubility . Derivatives of beta-Cyclodextrin, such as 2-hydroxypropyl-beta-Cyclodextrin and randomly methylated beta-Cyclodextrin, are used to enhance its solubility and functionality .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and ability to form inclusion complexes make it a valuable tool for enhancing the solubility and stability of hydrophobic compounds. The compound’s preparation methods, chemical reactions, and mechanism of action further highlight its significance in scientific research and industrial applications.
属性
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35.H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-63H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSAKCOAFBFODP-ZQOBQRRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68168-23-0 |
Source


|
| Record name | Ã?-Cyclodextrin hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














